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Compound of Interest

Compound Name: (rac)-TBAJ-5307

Cat. No.: B15565581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for (rac)-TBAJ-5307,

a novel diarylquinoline F-ATP synthase inhibitor. The information presented is compiled from

published research and is intended to inform researchers, scientists, and drug development

professionals on its efficacy, mechanism of action, and experimental validation.

Core Efficacy and In Vitro Activity
(rac)-TBAJ-5307 has demonstrated potent activity against a range of non-tuberculous

mycobacteria (NTM), including both fast and slow-growing species. Its efficacy is attributed to

the specific targeting of the F-ATP synthase, a critical enzyme for mycobacterial energy

production.

Quantitative In Vitro Efficacy Data
The following tables summarize the key quantitative data from preclinical studies of TBAJ-

5307.
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Mycobacterial Strain MIC₅₀ (nM)

M. abscessus (smooth strain) 4.5 ± 0.5

M. abscessus (rough strain) 6.0 ± 0.8

M. abscessus (clinical isolate "Bamboo") 16 ± 1.3

M. avium 1.8 ± 0.2

Compound
M. abscessus (S-variant)
IC₅₀ (nM) for ATP
Synthesis Inhibition

M. abscessus (R-variant)
IC₅₀ (nM) for ATP
Synthesis Inhibition

TBAJ-5307 7 ± 0.3 15 ± 1.4

Bedaquiline (BDQ) 60 ± 12.5 148 ± 9.6

TBAJ-876 106 ± 20 193 ± 35

Combination Therapy with TBAJ-5307
against M. abscessus

Fold-increase in TBAJ-5307 Efficacy

+ Clofazimine (CFZ) Not explicitly quantified

+ Amikacin Not explicitly quantified

+ Rifabutin (RFB) Not explicitly quantified

+ Tebipenem (TBP) & Avibactam (AVI) 14

Mechanism of Action: F-ATP Synthase Inhibition
TBAJ-5307 exerts its antimycobacterial effect by inhibiting the F-ATP synthase enzyme. This

enzyme is essential for ATP production, the primary energy currency of the cell. By binding to

the Fₒ domain of the synthase, TBAJ-5307 prevents proton translocation and the subsequent

rotation of the c-ring, effectively halting ATP synthesis.[1][2] This leads to a rapid depletion of

intracellular ATP, ultimately resulting in bacterial cell death.[2]
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Mechanism of Action of TBAJ-5307.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The

following sections outline the key experimental protocols used in the evaluation of (rac)-TBAJ-
5307.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of TBAJ-5307 against various NTM strains was determined using a broth microdilution

method.

Protocol:

Bacterial Culture: NTM strains were cultured in 7H9 broth supplemented with 0.2% glycerol

and 10% oleic acid-albumin-dextrose-catalase (OADC) to mid-log phase.

Drug Preparation: TBAJ-5307 was dissolved in dimethyl sulfoxide (DMSO) to create a stock

solution, which was then serially diluted in 7H9 broth in a 96-well microplate.

Inoculation: The bacterial suspension was diluted and added to each well to achieve a final

concentration of approximately 5 x 10⁵ CFU/mL.
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Incubation: The microplates were incubated at 37°C for 3-7 days, depending on the growth

rate of the specific NTM species.

MIC Determination: The MIC₅₀ was defined as the lowest concentration of TBAJ-5307 that

inhibited bacterial growth by 50% compared to the drug-free control, as measured by optical

density at 600 nm.

Intracellular ATP Measurement Assay
This assay quantifies the effect of TBAJ-5307 on the intracellular ATP levels of mycobacteria.

Protocol:

Bacterial Culture and Treatment: Mycobacterial cultures were grown to mid-log phase and

then treated with varying concentrations of TBAJ-5307 for a specified period.

Cell Lysis: Bacterial cells were harvested by centrifugation and lysed to release intracellular

contents, including ATP.

ATP Quantification: The ATP concentration in the cell lysate was measured using a

commercial bioluminescence assay kit, which utilizes the luciferin-luciferase reaction.

Data Analysis: The luminescence signal, which is proportional to the ATP concentration, was

measured using a luminometer. The IC₅₀ value was calculated as the drug concentration that

resulted in a 50% reduction in intracellular ATP levels compared to untreated controls.
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Workflow for Intracellular ATP Measurement.
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In Vivo Efficacy in Zebrafish Larvae Model
A zebrafish larvae infection model was used to assess the in vivo efficacy and toxicity of TBAJ-

5307.[1]

Protocol:

Infection: Zebrafish larvae (30 hours post-fertilization) were injected in the caudal vein with a

fluorescently labeled strain of M. abscessus (R variant).

Drug Administration: At 1-day post-infection, the infected larvae were transferred to 24-well

plates containing water supplemented with TBAJ-5307. The water with the drug was

refreshed daily for 4 days.

Efficacy Assessment: The bacterial burden in the larvae was monitored and quantified over

time using fluorescence microscopy.

Toxicity Assessment: The toxicity of TBAJ-5307 was evaluated by observing any

morphological changes, developmental abnormalities, or mortality in the treated zebrafish

larvae compared to untreated controls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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